4-(Triethylsilyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Triethylsilyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a triethylsilyl group attached to the fourth position of the pyridine ring and a hydroxyl group at the third position. The triethylsilyl group is a common protecting group used in organic synthesis to protect hydroxyl groups from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triethylsilyl)pyridin-3-ol typically involves the protection of the hydroxyl group of pyridin-3-ol with a triethylsilyl group. One common method involves the reaction of pyridin-3-ol with triethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Triethylsilyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridin-3-one, while substitution of the triethylsilyl group can yield various substituted pyridines .
Scientific Research Applications
4-(Triethylsilyl)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Triethylsilyl)pyridin-3-ol involves its interaction with specific molecular targets. The triethylsilyl group acts as a protecting group, allowing the hydroxyl group to participate in various chemical reactions without interference. The compound can interact with enzymes and other proteins, affecting their activity and function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-(Triethylsilyl)pyridin-3-ol can be compared with other similar compounds such as pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol. These compounds share the pyridine ring structure but differ in the position and type of substituents. The presence of the triethylsilyl group in this compound makes it unique by providing steric protection and influencing its reactivity. Other similar compounds include:
Pyridin-2-ol: Reacts as an ambident nucleophile.
Pyridin-3-ol: Reacts primarily at the oxygen atom.
Pyridin-4-ol: Reacts at the nitrogen atom.
Properties
Molecular Formula |
C11H19NOSi |
---|---|
Molecular Weight |
209.36 g/mol |
IUPAC Name |
4-triethylsilylpyridin-3-ol |
InChI |
InChI=1S/C11H19NOSi/c1-4-14(5-2,6-3)11-7-8-12-9-10(11)13/h7-9,13H,4-6H2,1-3H3 |
InChI Key |
BQKRRQSDDQMCJY-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=C(C=NC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.